Methyl 4-chloro-1-(2-fluoroethyl)-1H-pyrazole-5-carboxylate Methyl 4-chloro-1-(2-fluoroethyl)-1H-pyrazole-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 1429417-55-9
VCID: VC6018331
InChI: InChI=1S/C7H8ClFN2O2/c1-13-7(12)6-5(8)4-10-11(6)3-2-9/h4H,2-3H2,1H3
SMILES: COC(=O)C1=C(C=NN1CCF)Cl
Molecular Formula: C7H8ClFN2O2
Molecular Weight: 206.6

Methyl 4-chloro-1-(2-fluoroethyl)-1H-pyrazole-5-carboxylate

CAS No.: 1429417-55-9

Cat. No.: VC6018331

Molecular Formula: C7H8ClFN2O2

Molecular Weight: 206.6

* For research use only. Not for human or veterinary use.

Methyl 4-chloro-1-(2-fluoroethyl)-1H-pyrazole-5-carboxylate - 1429417-55-9

Specification

CAS No. 1429417-55-9
Molecular Formula C7H8ClFN2O2
Molecular Weight 206.6
IUPAC Name methyl 4-chloro-2-(2-fluoroethyl)pyrazole-3-carboxylate
Standard InChI InChI=1S/C7H8ClFN2O2/c1-13-7(12)6-5(8)4-10-11(6)3-2-9/h4H,2-3H2,1H3
Standard InChI Key YNSXQMVZXKPFAU-UHFFFAOYSA-N
SMILES COC(=O)C1=C(C=NN1CCF)Cl

Introduction

Chemical Identity and Structural Features

Molecular Characterization

Methyl 4-chloro-1-(2-fluoroethyl)-1H-pyrazole-5-carboxylate (CAS: 1429417-83-3) has the molecular formula C₇H₈ClFN₂O₂ and a molecular weight of 206.6 g/mol. Its IUPAC name, methyl 4-chloro-1-(2-fluoroethyl)pyrazole-3-carboxylate, reflects the positions of its functional groups. The compound’s structure is defined by a five-membered pyrazole ring with nitrogen atoms at positions 1 and 2, a chlorine atom at position 4, a 2-fluoroethyl chain at position 1, and a methyl ester at position 3 (numbered as position 5 in the alternative pyrazole nomenclature) .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₇H₈ClFN₂O₂
Molecular Weight206.6 g/mol
IUPAC NameMethyl 4-chloro-1-(2-fluoroethyl)pyrazole-3-carboxylate
SMILESCOC(=O)C1=NN(C=C1Cl)CCF
InChI KeyYHZVWPXUJUWWCB-UHFFFAOYSA-N
Boiling PointNot reported
DensityNot reported

The absence of reported boiling points and densities highlights gaps in publicly available data, underscoring the need for further experimental characterization.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of methyl 4-chloro-1-(2-fluoroethyl)-1H-pyrazole-5-carboxylate likely involves sequential functionalization of a pyrazole core. A plausible route includes:

  • Ring Formation: Cyclocondensation of hydrazine derivatives with β-keto esters or diketones to form the pyrazole backbone.

  • Chlorination: Electrophilic chlorination at position 4 using agents like N-chlorosuccinimide (NCS) .

  • N-Alkylation: Introduction of the 2-fluoroethyl group via alkylation with 1-fluoro-2-iodoethane under basic conditions .

  • Esterification: Methylation of the carboxylic acid precursor using dimethyl sulfate or methyl iodide .

Optimization Challenges

The incorporation of the 2-fluoroethyl group presents challenges due to the high electronegativity of fluorine, which can hinder alkylation reactions. Strategies such as phase-transfer catalysis or the use of polar aprotic solvents (e.g., DMF) may improve yields . Additionally, regioselectivity during chlorination must be controlled to avoid byproducts, as seen in the synthesis of methyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate .

Applications in Pharmaceutical Research

Anticancer Activity

Pyrazole-carboxylates are recognized for their kinase inhibitory properties. For example, 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid (CAS: 1692714-97-8) exhibits moderate activity against tyrosine kinases involved in cancer proliferation . The 2-fluoroethyl group in methyl 4-chloro-1-(2-fluoroethyl)-1H-pyrazole-5-carboxylate may enhance blood-brain barrier permeability, making it a candidate for central nervous system (CNS)-targeted therapies.

Agricultural and Industrial Uses

Herbicidal Activity

Chlorinated pyrazoles are potent herbicides. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid (CAS: 44615) inhibits acetolactate synthase (ALS), a key enzyme in branched-chain amino acid synthesis in plants . Methyl 4-chloro-1-(2-fluoroethyl)-1H-pyrazole-5-carboxylate may act similarly, with the fluoroethyl group enhancing soil persistence due to reduced microbial degradation .

Material Science Applications

The electron-deficient pyrazole ring and fluorine content make this compound a potential monomer for fluorinated polymers. Such materials exhibit enhanced thermal stability and chemical resistance, valuable in coatings and electronic encapsulants .

Future Research Directions

Pharmacokinetic Studies

In vivo studies are needed to evaluate absorption, distribution, metabolism, and excretion (ADME) properties. Fluorine-18 labeling could enable positron emission tomography (PET) imaging to track biodistribution.

Structure-Activity Relationships (SAR)

Systematic modification of the fluoroethyl chain and ester group may optimize target affinity. For example, replacing the methyl ester with a tert-butyl group could enhance metabolic stability .

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